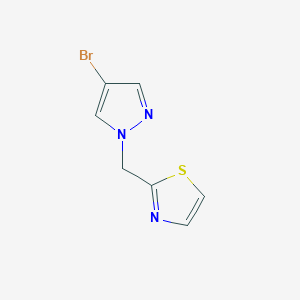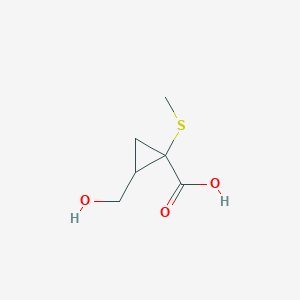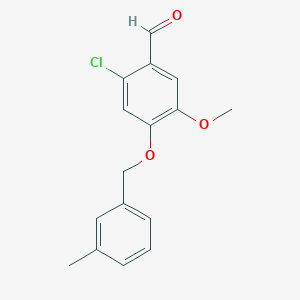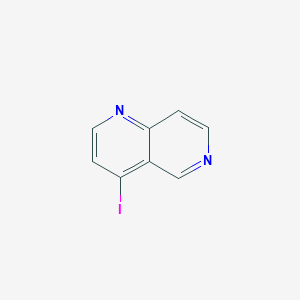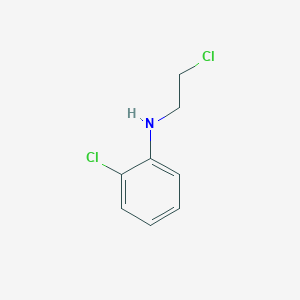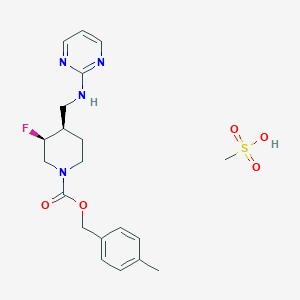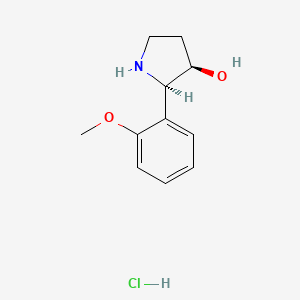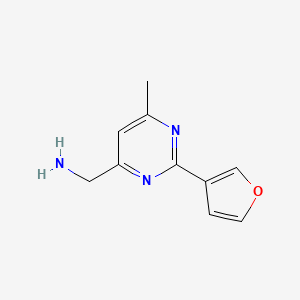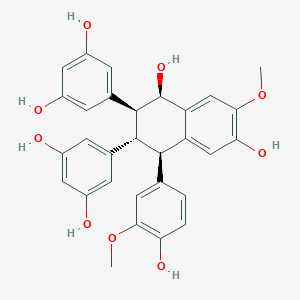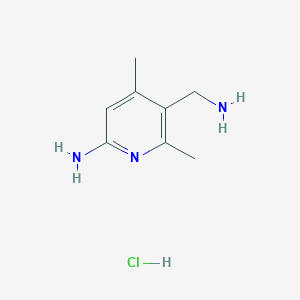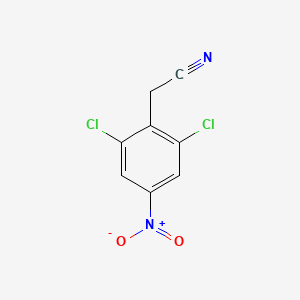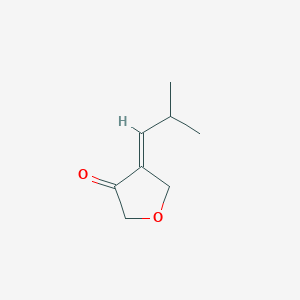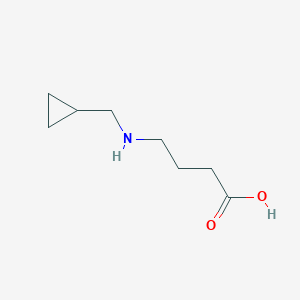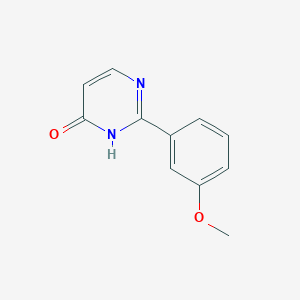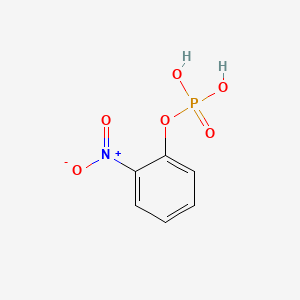
Mono(2-nitrophenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitrophenyl dihydrogen phosphate is an organic compound with the chemical formula C6H6NO6P. It is a derivative of phenol, where the phenol group is substituted with a nitro group at the 2-position and a dihydrogen phosphate group. This compound is known for its role as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrophenyl dihydrogen phosphate typically involves the reaction of 2-nitrophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 2-nitrophenyl dihydrogen phosphate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-nitrophenyl dihydrogen phosphate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by phosphatases, resulting in the release of inorganic phosphate and 2-nitrophenol.
Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phosphate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using alkaline phosphatase or acid phosphatase.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products Formed
Hydrolysis: 2-nitrophenol and inorganic phosphate.
Reduction: 2-aminophenyl dihydrogen phosphate.
Substitution: Various substituted phenyl phosphates depending on the nucleophile used.
Scientific Research Applications
2-nitrophenyl dihydrogen phosphate is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of phosphatases.
Molecular Biology: Employed in ELISA to detect the presence of specific antigens or antibodies.
Medicine: Utilized in diagnostic tests to monitor enzyme levels in clinical samples.
Industry: Applied in the development of biosensors and analytical devices for detecting phosphate levels.
Mechanism of Action
The primary mechanism of action of 2-nitrophenyl dihydrogen phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate ester bond, releasing 2-nitrophenol and inorganic phosphate. The released 2-nitrophenol can be detected spectrophotometrically due to its yellow color, which absorbs maximally at 405 nm. This property makes it a valuable tool for measuring enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl dihydrogen phosphate: Similar in structure but with the nitro group at the 4-position.
Bis(4-nitrophenyl) phosphate: Contains two nitrophenyl groups attached to a single phosphate group.
Paraoxon: An organophosphate compound used as an insecticide, structurally related but with different functional groups.
Uniqueness
2-nitrophenyl dihydrogen phosphate is unique due to its specific substitution pattern, which affects its reactivity and interaction with enzymes. Its position-specific nitro group makes it a preferred substrate for certain phosphatases, providing distinct advantages in biochemical assays.
Properties
CAS No. |
6064-84-2 |
|---|---|
Molecular Formula |
C6H6NO6P |
Molecular Weight |
219.09 g/mol |
IUPAC Name |
(2-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H2,10,11,12) |
InChI Key |
BUBWKNKRFRMZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


